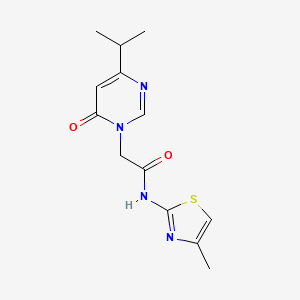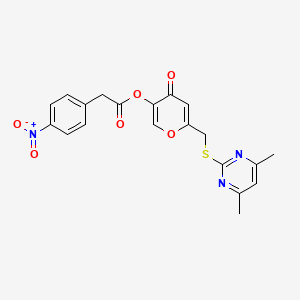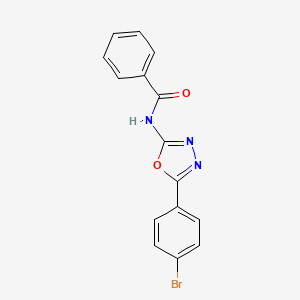![molecular formula C26H27N3O4S2 B2722784 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide CAS No. 397279-61-7](/img/structure/B2722784.png)
2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to the class of organic compounds known as benzanilides. These are aromatic compounds containing an anilide group in which the carboxamide group is substituted with a benzene ring .
Synthesis Analysis
The synthesis of this compound involves the use of the Castagnoli–Cushman reaction . The routes to synthesize the target compounds are shown in Scheme 1 and 2, following the reported methods .Molecular Structure Analysis
The molecular structure of this compound includes a 3,4-dihydroisoquinolin-2(1H)-ylsulfonyl group attached to a benzamido group, which is further attached to a tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide group .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of this compound include the Castagnoli–Cushman reaction . This reaction is used to synthesize derivatives of this compound .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 436.48 and a chemical formula of C23H20N2O5S .科学的研究の応用
Synthesis and Evaluation as Potential Antipsychotic Agents
Heterocyclic analogues of certain carboxamides, structurally related to the compound of interest, have been synthesized and evaluated for their potential as antipsychotic agents. These compounds exhibit significant in vitro activity against dopamine D2, serotonin 5-HT2, and serotonin 5-HT1a receptors. In vivo, they show the ability to antagonize the apomorphine-induced climbing response in mice, indicating potential antipsychotic activity with reduced risk of extrapyramidal side effects (Norman et al., 1996).
Applications in Material Science
Research into polyimides, which are crucial materials for various industrial applications due to their thermal stability and mechanical properties, has led to the synthesis of novel polyimides from diamines and dianhydrides. These materials exhibit excellent solubility in organic solvents and form transparent, tough, and flexible films, showcasing their potential for use in high-performance plastics and electronics (Imai et al., 1984).
Antitumor Activity
Isoquinoline-1-carboxaldehyde thiosemicarbazones, related to the chemical compound , have been synthesized and shown to possess antineoplastic activity in mice bearing the L1210 leukemia. Some derivatives demonstrated optimum % T/C values, indicating their potential as therapeutic agents for cancer treatment (Liu et al., 1995).
Heterocyclic Derivative Synthesis
The synthesis of heterocyclic derivatives through visible light-promoted reactions highlights the potential for creating novel compounds with significant pharmacological activities. Such methodologies offer new pathways for the synthesis of isoquinoline derivatives, which can serve as key intermediates in the development of drugs and other bioactive molecules (Liu et al., 2016).
Structural Studies and Characterization
Structural studies of related compounds, such as 3-chloro-N-(8′-quinolyl)×benzo[b]thiophene-2-carboxamide, provide valuable insights into the molecular architecture and potential interactions of these molecules. Such studies are crucial for understanding the physicochemical properties and potential applications of novel chemical entities (Abbasi et al., 2011).
作用機序
Target of Action
The primary target of the compound 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide is the Peroxisome proliferator-activated receptor delta . This receptor plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
The compound this compound interacts with its target by binding to the receptor’s active site. The carboxylate group of the compound occupies the oxyanion hole in the enzyme, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Biochemical Pathways
The interaction of this compound with the Peroxisome proliferator-activated receptor delta affects various biochemical pathways. These pathways are primarily involved in cellular differentiation, development, and metabolism .
Result of Action
The molecular and cellular effects of the action of this compound are primarily related to the regulation of cellular differentiation, development, and metabolism . The exact effects depend on the specific cellular context and the presence of other signaling molecules.
生化学分析
Biochemical Properties
This compound is known to interact with various enzymes and proteins. It has been identified as a highly potent and isoform-selective inhibitor of aldo-keto reductase AKR1C3 , a target of interest in both breast and prostate cancer . The interactions of this compound with these biomolecules are primarily driven by the presence of the dihydroisoquinoline and sulfonyl groups .
Cellular Effects
The effects of 2-(4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzamido)-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide on cells are profound. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . Its inhibitory action on AKR1C3 can affect the metabolism of steroid hormones and prostaglandins, thereby influencing cell proliferation and survival .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition, and changes in gene expression . The carboxylate group of the compound occupies the oxyanion hole in the enzyme AKR1C3, while the sulfonamide provides the correct twist to allow the dihydroisoquinoline to bind in an adjacent hydrophobic pocket .
Temporal Effects in Laboratory Settings
The temporal effects of This compound Given its potent inhibitory action on AKR1C3, it is likely that its effects on cellular function would be observable over time in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models have not been reported in the literature. Given its potent inhibitory action on AKR1C3, it is plausible that different dosages would have varying effects on the enzyme’s activity and subsequently on cellular function .
Metabolic Pathways
The metabolic pathways involving This compound Its interaction with AKR1C3 suggests that it may be involved in the metabolism of steroid hormones and prostaglandins .
Transport and Distribution
Given its molecular structure and interactions with AKR1C3, it is likely that it may interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of This compound Its interaction with AKR1C3, an enzyme found in the cytosol, suggests that it may be localized in the cytoplasm .
特性
IUPAC Name |
2-[[4-(3,4-dihydro-1H-isoquinolin-2-ylsulfonyl)benzoyl]amino]-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H27N3O4S2/c27-24(30)23-21-8-2-1-3-9-22(21)34-26(23)28-25(31)18-10-12-20(13-11-18)35(32,33)29-15-14-17-6-4-5-7-19(17)16-29/h4-7,10-13H,1-3,8-9,14-16H2,(H2,27,30)(H,28,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYQLQBVPDCOCO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC2=C(CC1)SC(=C2C(=O)N)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCC5=CC=CC=C5C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H27N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
509.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![3-[4-(4,5-dichloroimidazol-1-yl)anilino]-2-(2H-tetrazol-5-yl)prop-2-enenitrile](/img/structure/B2722701.png)
![N-[4-[[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide](/img/structure/B2722704.png)



![5-Methyl-2-[[1-(3-methylbut-2-enyl)piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2722709.png)

![N-[3-(1,3-benzothiazol-2-yl)-4-hydroxyphenyl]-4-fluorobenzamide](/img/structure/B2722712.png)

![(Z)-2-iodo-N-(6-methoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2722717.png)
![(E)-N-(benzo[d]thiazol-6-yl)-3-(2-chlorophenyl)acrylamide](/img/structure/B2722718.png)

![2,4-dichloro-N-(5-ethyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride](/img/structure/B2722721.png)
![Ethyl 2-[(1-methylpyrazol-3-yl)amino]benzoate](/img/structure/B2722723.png)
